molecular formula C28H36N4O6 B4080064 O-benzyl-N-(tert-butoxycarbonyl)tyrosylprolylglycinamide

O-benzyl-N-(tert-butoxycarbonyl)tyrosylprolylglycinamide

Cat. No. B4080064
M. Wt: 524.6 g/mol
InChI Key: PFCGCSANDQSCCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-benzyl-N-(tert-butoxycarbonyl)tyrosylprolylglycinamide, commonly known as Boc-Tyr-Pro-Gly-NH-OBzl, is a peptide compound that has garnered significant attention in scientific research. This compound is synthesized through a complex process and has been shown to have numerous applications in the field of biochemistry and physiology. In

Mechanism of Action

The mechanism of action of Boc-Tyr-Pro-Gly-NH-OBzl is complex and not fully understood. However, it is believed to act by binding to specific receptors on the surface of cells. This binding triggers a cascade of events that ultimately leads to the desired physiological effect. The exact mechanism of action of this compound is an area of active research and is still being explored.
Biochemical and Physiological Effects
Boc-Tyr-Pro-Gly-NH-OBzl has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which makes it a promising candidate for the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been shown to have anti-cancer properties, making it a potential treatment for various types of cancer. Boc-Tyr-Pro-Gly-NH-OBzl has also been shown to have neuroprotective effects, which could make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Boc-Tyr-Pro-Gly-NH-OBzl in lab experiments is its ability to mimic the structure and function of certain proteins. This makes it a useful tool for studying protein-protein interactions and other biological processes. However, the synthesis of this compound is complex and requires a high level of skill and expertise. Additionally, the cost of synthesizing this compound is relatively high, which can be a limitation for some research groups.

Future Directions

There are several future directions for the use of Boc-Tyr-Pro-Gly-NH-OBzl in scientific research. One area of interest is the development of new drugs and therapies based on the anti-inflammatory and anti-cancer properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of Boc-Tyr-Pro-Gly-NH-OBzl. This could lead to the development of new drugs and therapies that target specific receptors on the surface of cells. Finally, the use of Boc-Tyr-Pro-Gly-NH-OBzl in the study of protein-protein interactions is an area of active research and is likely to yield new insights into various biological processes.

Scientific Research Applications

Boc-Tyr-Pro-Gly-NH-OBzl has been widely used in scientific research due to its ability to mimic the structure and function of certain proteins. This compound has been used in the study of protein-protein interactions, which is crucial for understanding various biological processes. Furthermore, Boc-Tyr-Pro-Gly-NH-OBzl has been used in the development of new drugs and therapies. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for future drug development.

properties

IUPAC Name

tert-butyl N-[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O6/c1-28(2,3)38-27(36)31-22(26(35)32-15-7-10-23(32)25(34)30-17-24(29)33)16-19-11-13-21(14-12-19)37-18-20-8-5-4-6-9-20/h4-6,8-9,11-14,22-23H,7,10,15-18H2,1-3H3,(H2,29,33)(H,30,34)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCGCSANDQSCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-DL-Tyr(Bn)-DL-Pro-Gly-NH2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-benzyl-N-(tert-butoxycarbonyl)tyrosylprolylglycinamide
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O-benzyl-N-(tert-butoxycarbonyl)tyrosylprolylglycinamide
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O-benzyl-N-(tert-butoxycarbonyl)tyrosylprolylglycinamide
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O-benzyl-N-(tert-butoxycarbonyl)tyrosylprolylglycinamide
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O-benzyl-N-(tert-butoxycarbonyl)tyrosylprolylglycinamide
Reactant of Route 6
O-benzyl-N-(tert-butoxycarbonyl)tyrosylprolylglycinamide

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